molecular formula C7H12N2 B13947450 3,7-Diazatricyclo[5.2.0.02,4]nonane CAS No. 266359-27-7

3,7-Diazatricyclo[5.2.0.02,4]nonane

Katalognummer: B13947450
CAS-Nummer: 266359-27-7
Molekulargewicht: 124.18 g/mol
InChI-Schlüssel: BCQFCHPHOHGYAD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,7-Diazatricyclo[52002,4]nonane is a bicyclic organic compound with the molecular formula C7H12N2 It is characterized by its unique tricyclic structure, which includes two nitrogen atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,7-Diazatricyclo[5.2.0.02,4]nonane typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable diamine with a dihalide in the presence of a base. The reaction conditions often include:

    Solvent: Anhydrous solvents such as tetrahydrofuran or dichloromethane.

    Temperature: Typically carried out at room temperature or slightly elevated temperatures.

    Catalysts: Base catalysts such as sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on the desired purity and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient production.

Analyse Chemischer Reaktionen

Types of Reactions

3,7-Diazatricyclo[5.2.0.02,4]nonane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, where the nitrogen atoms can be functionalized with different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Wissenschaftliche Forschungsanwendungen

3,7-Diazatricyclo[5.2.0.02,4]nonane has several scientific research applications:

    Medicinal Chemistry: It is explored as a scaffold for the development of pharmaceutical agents, particularly those targeting the central nervous system.

    Materials Science: Used in the synthesis of novel polymers and materials with unique properties.

    Biological Studies: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.

Wirkmechanismus

The mechanism of action of 3,7-Diazatricyclo[5.2.0.02,4]nonane involves its interaction with specific molecular targets. The nitrogen atoms in the compound can form coordination complexes with metal ions, influencing various biochemical pathways. Additionally, its unique structure allows it to interact with enzymes and receptors, modulating their activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1,4-Diazabicyclo[2.2.2]octane: Another bicyclic compound with nitrogen atoms, used as a catalyst and ligand.

    1,5-Diazabicyclo[4.3.0]non-5-ene: Known for its use in organic synthesis as a strong base.

Uniqueness

3,7-Diazatricyclo[5.2.0.02,4]nonane is unique due to its tricyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Eigenschaften

CAS-Nummer

266359-27-7

Molekularformel

C7H12N2

Molekulargewicht

124.18 g/mol

IUPAC-Name

3,7-diazatricyclo[5.2.0.02,4]nonane

InChI

InChI=1S/C7H12N2/c1-3-9-4-2-6(9)7-5(1)8-7/h5-8H,1-4H2

InChI-Schlüssel

BCQFCHPHOHGYAD-UHFFFAOYSA-N

Kanonische SMILES

C1CN2CCC2C3C1N3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.